1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Description
Synthesis Analysis
The synthesis of compounds related to 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves the use of Vilsmeier-Haack reagent to produce a series of novel carbaldehydes. For instance, a series of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized, confirming the structures through elemental analysis, NMR, and X-ray crystallography for an intermediate . Similarly, other related compounds, such as 4-[1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-6-(substituted phenyl)-1,2-dihydro-2-oxo(imino)pyridine-3-carbonitriles, were synthesized by reacting specific carbaldehydes with substituted phenyl ethanones and cyanoacetates or malononitrile .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography. For example, the crystal structure of an intermediate compound in the synthesis of pyrazole derivatives revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . In another study, the mean planes of the pyrrole and phenyl rings in a dimethyl pyrrole derivative formed a significant dihedral angle, with aldehyde groups slightly twisted from the pyrrole plane .
Chemical Reactions Analysis
The reactivity of carbaldehyde oximes with organo-derivatives of Group III elements has been explored, showing the formation of methane and crystalline oximates under specific conditions. These reactions are supported by spectroscopic data, suggesting the formation of fused-ring structures in the resulting dimers . Additionally, the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate was determined, revealing a dimeric structure with a row of five fused rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their crystal structures and hydrogen-bonding patterns. For instance, the crystal structure of a dimethyl pyrrole derivative showed molecules linked into a three-dimensional framework by hydrogen bonds . In another study, the hydrogen-bonding patterns of six derivatives of 2,4-dimethylpyrrole were analyzed, revealing that most form hydrogen-bonded dimers, with one forming polymeric chains .
Future Directions
properties
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO/c1-7-3-9(6-21)8(2)20(7)13-11(15)4-10(5-12(13)16)14(17,18)19/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOYFORQOPLAFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381824 |
Source
|
Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
144890-91-5 |
Source
|
Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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